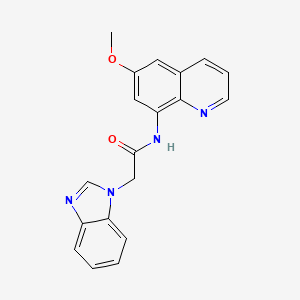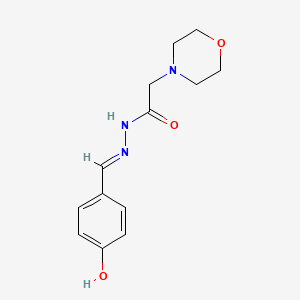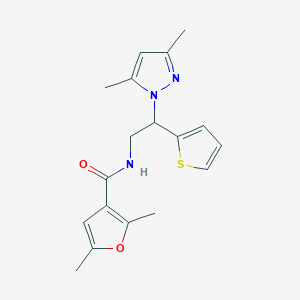![molecular formula C17H19N3O3 B2845994 N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide CAS No. 1280916-94-0](/img/structure/B2845994.png)
N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanocyclobutyl group, a methyl group, and a tetrahydroquinolinyl moiety, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclobutyl intermediate. This intermediate is then reacted with a methylating agent and subsequently coupled with a tetrahydroquinolinyl derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
化学反应分析
Types of Reactions
N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanocyclobutyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can lead to various substituted derivatives.
科学研究应用
N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]acetamide
- N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetamide
Uniqueness
N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing targeted therapies and developing novel materials.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-20(17(11-18)7-2-8-17)16(22)10-23-13-4-5-14-12(9-13)3-6-15(21)19-14/h4-5,9H,2-3,6-8,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTDMZLVEWMENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=CC2=C(C=C1)NC(=O)CC2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2845923.png)




![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2845930.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2845932.png)
![2-(2,5-Dimethylbenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2845933.png)

